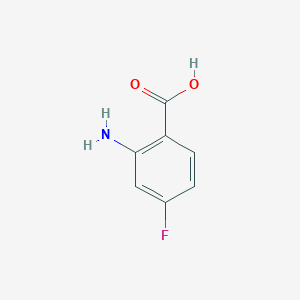

2-Amino-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVTNAJFDUWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196237 | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-32-2 | |

| Record name | 2-Amino-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-fluorobenzoic acid

CAS Number: 446-32-2 Synonyms: 4-Fluoroanthranilic acid

This technical guide provides a comprehensive overview of 2-Amino-4-fluorobenzoic acid, a key fluorinated building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis, applications, and safety.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The strategic placement of the fluorine atom, amino group, and carboxylic acid on the benzene (B151609) ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 446-32-2 | [2][3][4] |

| Molecular Formula | C₇H₆FNO₂ | [2][3][4] |

| Molecular Weight | 155.13 g/mol | [2][3][4] |

| Appearance | White to off-white or green powder/crystal | [5][6] |

| Melting Point | 192-196 °C | [2][3][5] |

| Boiling Point | ~318.1 °C (estimated) | [5] |

| Density | ~1.4 g/cm³ (estimated) | [5] |

| pKa | 4.88 ± 0.10 (Predicted) | [7] |

| LogP | 1.78 | [5] |

| Solubility | Soluble in Methanol (B129727) | [7][8] |

Synthesis and Manufacturing Process

This compound is typically synthesized through a multi-step process. A common and industrially viable route involves the nitration of a fluorinated aromatic precursor followed by the reduction of the nitro group to an amine.

One established method starts from a 4-fluorohalogenobenzoic acid, such as 3-chloro-4-fluorobenzoic acid.[9][10] This process involves two main transformations:

-

Nitration: The starting material is nitrated to introduce a nitro group at the 2-position, ortho to the carboxylic acid.

-

Reduction: The resulting 4-fluoro-2-nitrohalogenobenzoic acid intermediate is then catalytically reduced to yield the final product, this compound.[9]

Experimental Protocols

Protocol: Synthesis from 3-chloro-4-fluoro-6-nitrobenzoic acid [9]

This protocol is based on the catalytic reduction step described in Japanese Patent JPH0586000A.

-

Materials:

-

3-chloro-4-fluoro-6-nitrobenzoic acid

-

Triethylamine

-

2 wt% Palladium on activated carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

A pressure-resistant glass reactor is charged with 3.0 g of 3-chloro-4-fluoro-6-nitrobenzoic acid, 1.5 g of triethylamine, 0.3 g of 2 wt% Pd/C catalyst, and 50 ml of methanol.

-

The reactor is sealed and hydrogen gas is introduced to a pressure of 2 to 5 kg/cm ².

-

The mixture is stirred and heated at a temperature of 60 to 100 °C for 6 hours.

-

After the reaction is complete, the mixture is cooled and the catalyst is removed by filtration.

-

The methanol is distilled off from the filtrate, and the resulting residue is dissolved in chloroform.

-

The chloroform solution is washed with water.

-

The chloroform is distilled off to yield the crude crystalline product.

-

The crude product can be further purified by recrystallization from toluene to obtain this compound with high purity (LC purity 99.2% reported).[9]

-

Spectroscopic Characterization

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 155, corresponding to the molecular weight of the compound. Key fragmentation patterns for aminobenzoic acids typically involve the loss of hydroxyl (•OH, M-17) and carboxyl (•COOH, M-45) radicals from the carboxylic acid group.[11]

-

m/z = 155: Molecular ion [C₇H₆FNO₂]⁺•

-

m/z = 138: Loss of •OH

-

m/z = 110: Loss of •COOH

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H stretching | Primary Amine (-NH₂) |

| 3300 - 2500 | O-H stretching (broad) | Carboxylic Acid (-COOH) |

| ~1700 - 1680 | C=O stretching | Carboxylic Acid (-COOH) |

| ~1620 - 1580 | N-H bending | Primary Amine (-NH₂) |

| ~1600 - 1450 | C=C stretching | Aromatic Ring |

| ~1300 - 1200 | C-O stretching | Carboxylic Acid (-COOH) |

| ~1250 - 1100 | C-N stretching | Aromatic Amine |

| ~1150 - 1000 | C-F stretching | Aryl Fluoride |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted NMR data is valuable for structural confirmation. Chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region for the protons on the benzene ring, in addition to broad, exchangeable signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The coupling patterns will be complex due to both H-H and H-F coupling.

-

¹³C NMR: Seven distinct carbon signals are expected. The fluorine substitution will result in C-F coupling, splitting the signals of nearby carbons. The carbonyl carbon of the carboxylic acid will appear furthest downfield (~168-170 ppm).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a fluoroaromatic compound.

Applications in Research and Development

This compound is a crucial building block, primarily in the pharmaceutical industry, due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1]

-

Pharmaceutical Intermediates: It is a key starting material in the multi-step synthesis of several targeted cancer therapies.[12]

-

Afatinib: Used to prepare this potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[12]

-

Dacomitinib: A recognized building block for this irreversible EGFR inhibitor, used to treat non-small cell lung cancer (NSCLC).[2]

-

-

Heterocyclic Chemistry: Its bifunctional nature (amine and carboxylic acid) makes it an ideal precursor for constructing heterocyclic systems like quinazolinones, which are privileged structures in medicinal chemistry.[2]

-

Peptide Synthesis: It is used as an unnatural aromatic amino acid in peptide synthesis to introduce novel structural or functional properties into peptides.[6]

-

Aryne Precursor: In organic synthesis, it can serve as a precursor to the highly reactive intermediate 4-fluorobenzyne.[6]

-

Agrochemicals and Materials Science: The compound also finds utility in the development of new agrochemicals and as a monomer for specialty polymers, where the fluorine atom can impart enhanced thermal stability and chemical resistance.[1]

Role in EGFR Signaling Pathway Inhibition

Derivatives of this compound, like Afatinib, function by inhibiting the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Afatinib irreversibly binds to the kinase domain of EGFR, blocking its activity and shutting down these oncogenic pathways.

Analytical Methods

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Titration can also be used to determine assay.[6][8]

General HPLC Method: While a specific validated method is not detailed in the literature, a general approach based on methods for related aminobenzoic acid isomers would involve:

-

Technique: Reversed-phase HPLC.

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with pH adjustment) and an organic modifier like acetonitrile (B52724) or methanol.

-

Detection: UV detector, likely in the range of 254-310 nm.

-

Analysis: Purity is determined by the area percentage of the main peak.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

| Data sourced from[2][4] |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[13]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. This compound 97 446-32-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. This compound | 446-32-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 13. goldbio.com [goldbio.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Fluoroanthranilic acid, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information is presented to support research and development activities, with a focus on clarity, data accessibility, and reproducible experimental methodologies.

Core Physicochemical Data

The fundamental properties of 4-Fluoroanthranilic acid are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-amino-4-fluorobenzoic acid | [2] |

| Synonyms | 4-Fluoroanthranilic Acid | [2][3] |

| CAS Number | 446-32-2 | [2][4] |

| EC Number | 207-163-9 | [2][4] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2][3][4] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 192-196 °C | [4] |

| Solubility | Soluble in Methanol | [3] |

Table 2: Spectroscopic Data

| Technique | Data Availability | Reference |

| ¹H NMR | Spectra available through databases like NMRShiftDB. | [2] |

| ¹³C NMR | Data available and can be correlated with ¹H NMR via 2D NMR techniques. | |

| Infrared (IR) | FTIR spectra available through databases. | [2] |

| Mass Spectrometry | GC-MS data available in NIST database. | [2] |

| Raman | Spectra available through databases. | [2] |

| UV-Vis | No specific λmax values for 4-fluoroanthranilic acid were found, but related compounds show UV absorbance. | [5] |

Table 3: Safety and Hazard Information

| Hazard Classification | GHS Code | Description | Reference |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-Fluoroanthranilic acid are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific equipment.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid 4-Fluoroanthranilic acid transitions to a liquid.

-

Apparatus : Mel-Temp apparatus or similar, capillary tubes (sealed at one end), thermometer.[4][6]

-

Procedure :

-

Ensure the 4-Fluoroanthranilic acid sample is dry and finely powdered by grinding in a mortar.[7]

-

Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[4][8]

-

Tap the sealed end of the tube on a hard surface to compact the powder to a height of 2-3 mm.[8]

-

Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 192°C).

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.[8]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (complete melting).[8] This range is the melting point.

-

Perform the measurement in triplicate for accuracy.

-

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of 4-Fluoroanthranilic acid in a given solvent.

-

Apparatus : Test tubes, vortex mixer, spatula.

-

Procedure :

-

Add approximately 10-20 mg of 4-Fluoroanthranilic acid to a clean, dry test tube.

-

Add 1 mL of the desired solvent (e.g., methanol, water, DMSO) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. Classify solubility as:

-

Soluble : The solid completely dissolves, leaving a clear solution.

-

Partially Soluble : Some solid dissolves, but undissolved particles remain.

-

Insoluble : The solid does not appear to dissolve.

-

-

If the compound is soluble, incrementally add more solute until saturation is reached to gain a semi-quantitative understanding.

-

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.

-

Apparatus : Calibrated pH meter with electrode, magnetic stirrer and stir bar, burette, beaker.[9]

-

Reagents : 0.1 M NaOH solution (standardized), 0.1 M HCl solution, deionized water, 4-Fluoroanthranilic acid.[9]

-

Procedure :

-

Accurately weigh a sample of 4-Fluoroanthranilic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM). Gentle warming may be required.[10]

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.[9]

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using 0.1 M HCl.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[9]

-

Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the pH at which pH = pKa.[10]

-

Spectroscopic Analysis Sample Preparation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve 5-25 mg of 4-Fluoroanthranilic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a small vial.[1][11]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[2]

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[11]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method) :

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove moisture.

-

In an agate mortar, grind 1-2 mg of 4-Fluoroanthranilic acid until it is a fine powder.[12]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.[12]

-

Grind the mixture until it is a homogenous, fine powder.

-

Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[13][14]

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

-

-

UV-Visible (UV-Vis) Spectroscopy :

-

Prepare a stock solution of 4-Fluoroanthranilic acid of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol).

-

Create a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Use a quartz cuvette for the measurement. First, fill the cuvette with the pure solvent (the "blank") and measure the baseline.[15]

-

Rinse the cuvette with the sample solution, then fill it with the sample solution for measurement.[16]

-

Scan across the UV-Vis range (e.g., 200-800 nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).[16]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like 4-Fluoroanthranilic acid.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. thinksrs.com [thinksrs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. web.williams.edu [web.williams.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. shimadzu.com [shimadzu.com]

- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 14. scienceijsar.com [scienceijsar.com]

- 15. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 16. youtube.com [youtube.com]

2-Amino-4-fluorobenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 2-Amino-4-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural features, including the amino group and the electron-withdrawing fluorine atom, make it a versatile building block for developing novel molecules.

Core Physicochemical Properties

This compound, also known as 4-Fluoroanthranilic acid, is a substituted benzoic acid.[1] The presence of its functional groups allows for a variety of chemical reactions, making it a valuable component in the synthesis of anti-inflammatory, antimicrobial, and antitumor agents.[2]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value | References |

| Molecular Formula | C₇H₆FNO₂ | [1][2][3][4] |

| Molecular Weight | 155.13 g/mol | [1][2][4] |

| Exact Mass | 155.126 g/mol | [3] |

| CAS Number | 446-32-2 | [3] |

| EC Number | 207-163-9 | [3] |

| Melting Point | 192-196 °C | [4] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.

This document serves as a concise reference for professionals engaged in chemical synthesis and drug discovery. No experimental protocols were cited in the source materials for this summary.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 2-Amino-4-fluorobenzoic acid (CAS No. 446-32-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Understanding these fundamental physicochemical properties is critical for its application in drug design, formulation development, and process chemistry.

Quantitative Physicochemical Data

The following tables summarize the key physical properties of this compound.

Table 1: Melting Point of this compound

| Parameter | Value | Reference |

| Melting Point | 192-196 °C | [3][4][5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble | [5][6] |

Note: Qualitative data suggests solubility in other organic solvents is likely, a characteristic common to similar fluorinated benzoic acid derivatives. For instance, the related compound 2-amino-5-fluorobenzoic acid is soluble in ethanol, DMSO, and dimethylformamide (DMF).[7]

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for reproducible research and development.

2.1. Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The standard method for determining the melting point of this compound is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically with a rapid ramp to near the expected melting point, followed by a slower ramp (1-2 °C per minute) to allow for thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. The range between these two temperatures is reported as the melting range. For a pure substance, this range is narrow.

2.2. Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., methanol).

-

Equilibration: The vial is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Calculation: The solubility is calculated and typically expressed in units of mg/mL or mol/L.

References

- 1. goldbio.com [goldbio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 446-32-2 [sigmaaldrich.com]

- 4. This compound | 446-32-2 [chemicalbook.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. 446-32-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-4-fluorobenzoic acid. The information presented herein is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format with detailed experimental protocols to ensure reproducibility.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data reveals the characteristic signals of the aromatic protons and carbons, as well as the amine and carboxylic acid functional groups.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data are summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.780 | Not available | Aromatic H |

| 6.532 | Not available | Aromatic H |

| 6.330 | Not available | Aromatic H |

Note: The signals for the amine (NH₂) and carboxylic acid (COOH) protons were not explicitly reported in the available reference spectrum. In DMSO-d₆, these labile protons can appear as broad singlets and their chemical shifts can vary with concentration and temperature.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Carboxyl) |

| Data not available | C-NH₂ |

| Data not available | C-F |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | Aromatic C-COOH |

| Data not available | Aromatic CH |

Note: A comprehensive search did not yield publicly available experimental ¹³C NMR data for this compound. The assignments provided are based on the expected chemical shift ranges for a substituted benzene (B151609) ring.

Experimental Protocols

The following section outlines the general methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed or sonicated to ensure complete dissolution.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is used for data acquisition.[1]

-

¹H NMR Acquisition :

-

The spectrometer is tuned to the proton frequency (e.g., 400 MHz).

-

A standard one-pulse experiment is performed.

-

Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

The spectrometer is tuned to the carbon frequency (e.g., 100 MHz).

-

A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum and enhance signal intensity.

-

A larger number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.

-

The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Data Interpretation and Structural Assignment

The following section provides a logical workflow for the assignment of the NMR signals to the corresponding atoms in the this compound molecule.

Caption: Logical workflow for NMR spectral assignment.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups will influence the chemical shifts of these protons. The proton positioned between the amino and carboxylic acid groups is expected to be the most deshielded.

In the ¹³C NMR spectrum, seven distinct signals are anticipated. The carbonyl carbon of the carboxylic acid will appear at the lowest field (downfield). The carbon atoms directly attached to the electronegative fluorine and nitrogen atoms will also exhibit characteristic chemical shifts. Full assignment would typically be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

References

FT-IR Spectrum Analysis of 2-Amino-4-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-4-fluorobenzoic acid. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. This document outlines the experimental protocols for acquiring an FT-IR spectrum and presents a detailed interpretation of the spectral data, supported by a logical workflow diagram.

Introduction to FT-IR Spectroscopy of this compound

This compound is an aromatic organic compound containing a carboxylic acid group (-COOH), an amino group (-NH₂), and a fluorine atom attached to the benzene (B151609) ring. FT-IR spectroscopy is particularly well-suited for the analysis of this molecule as each of these functional groups, along with the aromatic ring, gives rise to characteristic absorption bands in the infrared spectrum. The position, intensity, and shape of these bands provide a unique fingerprint of the molecule, allowing for its identification and structural characterization.

The analysis of the FT-IR spectrum of this compound involves identifying the vibrational modes associated with the stretching and bending of its various bonds. For instance, the O-H and N-H stretching vibrations are expected in the high-wavenumber region, while the carbonyl (C=O) stretch of the carboxylic acid will produce a strong absorption band in the double-bond region. The C-F bond and the substituted benzene ring will also exhibit characteristic absorptions in the fingerprint region.

Experimental Protocol

The following section details a standard experimental procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method. This is a common technique for solid-phase FT-IR analysis.[1]

Objective: To prepare a solid sample of this compound in a KBr pellet for FT-IR analysis.

Materials and Equipment:

-

This compound (analytical grade)

-

Potassium Bromide (KBr), FT-IR grade, oven-dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer (e.g., Perkin Elmer Spectrum BX)

-

Spatula

-

Desiccator

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 105°C for at least one hour to remove any moisture, which can interfere with the IR spectrum.[2] Allow it to cool to room temperature in a desiccator before use.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr powder.[1] The sample-to-KBr ratio should be in the range of 0.2% to 1%.[3]

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar.[1] Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[2] Proper grinding is crucial to reduce particle size and minimize light scattering.[3]

-

Pellet Formation: Transfer a portion of the ground mixture into the pellet die. Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[1]

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[4]

-

Set the resolution to 4 or 8 cm⁻¹ and accumulate 45-100 scans for a good signal-to-noise ratio.[5]

-

-

Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands of the functional groups present in this compound.

FT-IR Spectral Data and Interpretation

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of similar molecules. The interpretation of these bands provides insight into the molecular structure.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3500 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) | Amino group (-NH₂) |

| 3300 - 2500 | Broad | O-H stretching | Carboxylic acid (-COOH) |

| 1700 - 1650 | Strong | C=O stretching | Carboxylic acid (-COOH) |

| 1620 - 1580 | Medium | N-H bending (scissoring) | Amino group (-NH₂) |

| 1600 - 1450 | Medium-Weak | C=C stretching | Aromatic ring |

| 1350 - 1250 | Strong | C-N stretching | Aromatic amine |

| 1300 - 1200 | Strong | C-O stretching | Carboxylic acid (-COOH) |

| 1250 - 1000 | Strong | C-F stretching | Aryl-Fluorine |

| 900 - 675 | Strong | C-H out-of-plane bending | Aromatic ring |

Interpretation of Key Spectral Features:

-

N-H Stretching: The presence of two distinct bands in the 3500-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric stretching vibrations of the primary amine group (-NH₂).

-

O-H Stretching: A very broad absorption band is expected in the 3300-2500 cm⁻¹ range, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretching: A strong, sharp absorption peak between 1700 and 1650 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid group. Its position can be influenced by hydrogen bonding.

-

Aromatic C=C Stretching: Multiple medium to weak bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.

-

C-N and C-O Stretching: Strong bands in the 1350-1200 cm⁻¹ region can be attributed to the C-N stretching of the aromatic amine and the C-O stretching of the carboxylic acid.

-

C-F Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-F stretching vibration.

-

Aromatic C-H Bending: Strong bands in the fingerprint region (900-675 cm⁻¹) arise from the out-of-plane bending of the C-H bonds on the substituted aromatic ring. The pattern of these bands can provide information about the substitution pattern on the ring.

Workflow and Logical Diagrams

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

This guide provides a comprehensive overview of the FT-IR spectral analysis of this compound, intended to assist researchers in their analytical and drug development endeavors. The provided experimental protocol and spectral interpretation serve as a valuable resource for the characterization of this and similar compounds.

References

2-Amino-4-fluorobenzoic Acid: A Core Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluorobenzoic acid, also known as 4-fluoroanthranilic acid, is a pivotal fluorinated building block in modern organic and medicinal chemistry.[1][2][3] Its unique trifunctional nature, featuring an amine group, a carboxylic acid, and a fluorine atom on an aromatic scaffold, provides a versatile platform for the synthesis of complex molecules, particularly in the realm of pharmaceuticals and advanced materials.[1][4][5] The strategic placement of the fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity, making this compound a highly sought-after intermediate in drug discovery.[1][6] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 446-32-2 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [3][7] |

| Molecular Weight | 155.13 g/mol | [3][7] |

| Appearance | Pale yellow crystalline powder | [8] |

| Melting Point | 192-196 °C | [9][10] |

| Purity | ≥98.0% (HPLC) | [7][8] |

| Storage | Store at room temperature, protect from light. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | References |

| ¹H NMR Chemical Shift (δ, ppm) | ~7.8 (dd, J ≈ 8.8, 6.5 Hz, H-6), ~6.4 (dd, J ≈ 11.0, 2.5 Hz, H-3), ~6.2 (td, J ≈ 8.8, 2.5 Hz, H-5), Variable (br s, -NH₂) | [7] |

| FT-IR | Shows characteristic absorption bands for amine, carboxylic acid, and fluorinated aromatic ring moieties. | [7] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its availability as a building block. A common and patented method involves the nitration of a 4-fluorohalogenobenzoic acid followed by catalytic reduction.[11]

Synthetic Pathway Overview

The overall synthetic scheme involves a two-step process starting from a readily available 4-fluorohalogenobenzoic acid.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3-chloro-4-fluorobenzoic acid

This protocol is based on a patented method and provides a high-yield route to the target compound.[11]

Step 1: Nitration of 3-chloro-4-fluorobenzoic acid

A nitrating agent is used to introduce a nitro group at the 2-position of the starting material.

-

Reaction Conditions:

-

Starting Material: 3-chloro-4-fluorobenzoic acid

-

Nitrifying Reagent: Concentrated nitric acid or a mixture of potassium nitrate (B79036) and sulfuric acid.[2]

-

Temperature: -20 to 40 °C[2]

-

Reaction Time: 1 to 6 hours[2]

-

Step 2: Catalytic Reduction of 3-chloro-4-fluoro-6-nitrobenzoic acid

The intermediate nitro compound is then reduced to the corresponding amine.

-

Reaction Conditions:

-

Work-up and Purification:

-

After the reaction, the catalyst is removed by filtration.

-

The solvent (methanol) is distilled off.

-

The residue is dissolved in a suitable organic solvent (e.g., chloroform), washed with water, and the solvent is evaporated.

-

The crude product is purified by recrystallization from a solvent such as toluene (B28343) or an ethanol/water mixture to yield this compound with a purity of >99%.[7][11]

-

Table 3: Reported Yields and Purity for the Synthesis of this compound

| Step | Product | Yield | Purity (LC) | Reference |

| Catalytic Reduction | This compound | 82-83% | 99.2% | [11] |

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the area of oncology.[1][2] Its structure is a key component for building the core of targeted cancer therapies.

Synthesis of Afatinib and Dacomitinib

Afatinib and Dacomitinib are potent irreversible inhibitors of the epidermal growth factor receptor (EGFR) used in the treatment of non-small cell lung cancer.[7] The synthesis of the 4-anilinoquinazoline (B1210976) core of these drugs relies on intermediates derived from this compound.[7]

Caption: Role of this compound in the synthesis of EGFR inhibitors.

Synthesis of Benzothiazole (B30560) Derivatives

This compound serves as a precursor for the synthesis of fluorinated 2-aminobenzothiazoles.[3][7] These heterocyclic scaffolds are being investigated for their potential as anti-infective and anti-cancer agents.[3][7]

Caption: Workflow for the synthesis and application of benzothiazole derivatives.

Conclusion

This compound is an indispensable building block for the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its strategic fluorine substitution offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The well-established synthetic routes and versatile reactivity of this compound ensure its continued importance in the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge and practical details necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. goldbio.com [goldbio.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Amino-4-fluorobenzoate (HPLC) [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-氨基-4-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 446-32-2 [chemicalbook.com]

- 11. JPH0586000A - Method for producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-4-fluorobenzoic Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-fluorobenzoic acid, a key building block in medicinal chemistry and organic synthesis. This document details its nomenclature, physicochemical properties, and applications, with a focus on its role in the development of therapeutic agents.

Nomenclature and Identification

This compound is known by several synonyms and alternative names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for accurate identification and information retrieval.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Synonym | 4-Fluoroanthranilic acid[1][2] |

| CAS Number | 446-32-2[3] |

| PubChem CID | 2724967[1] |

| EC Number | 207-163-9[3] |

| Beilstein Registry Number | 2803665[3] |

| MDL Number | MFCD00075553[3] |

| InChI | InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)[3] |

| InChIKey | LGPVTNAJFDUWLF-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=C(C=C1F)N)C(=O)O |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, reaction optimization, and application in various chemical processes.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Appearance | White to off-white or pale yellow crystalline powder | |

| Melting Point | 192-196 °C (lit.) | [3] |

| Boiling Point | 318.1 °C at 760 mmHg (estimated) | |

| Density | 1.4 g/cm³ (estimated) | |

| pKa | 2.4, 4.9 (for the protonated amine and carboxylic acid, respectively, in the related 4-aminobenzoic acid) | |

| Solubility | Soluble in methanol. | |

| LogP | 1.78 (estimated) |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Spectral data is available in various databases, though specific peak assignments can vary with solvent.[4] |

| ¹³C NMR | Expected to show 7 distinct signals corresponding to the carbon atoms in the molecule. |

| Infrared (IR) | Characteristic peaks for N-H, C=O, C-F, and aromatic C-H and C=C bonds are expected.[1][5] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 155.[1] |

Experimental Protocols

This compound is a valuable starting material in multi-step organic syntheses. Below are generalized protocols for its synthesis and a common application.

Synthesis of this compound

A common synthetic route involves the nitration of a substituted 4-fluorobenzoic acid derivative followed by reduction.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Nitration: 4-Fluorobenzoic acid or a suitable derivative is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.

-

Reduction: The resulting 4-fluoro-2-nitrobenzoic acid is then reduced to the corresponding amine. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Purification: The final product, this compound, is purified by recrystallization from an appropriate solvent.

Application in the Synthesis of Kinase Inhibitors (e.g., Afatinib)

This compound is a key precursor for the synthesis of the quinazoline (B50416) core of several kinase inhibitors, such as Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Experimental Workflow: Synthesis of Afatinib Precursor

Caption: Simplified workflow for the synthesis of the quinazoline core of Afatinib.

Protocol:

-

Cyclization: this compound is reacted with formamide or a similar reagent to form the quinazolinone ring system.

-

Activation: The quinazolinone is then activated for nucleophilic substitution, often by chlorination with reagents like thionyl chloride or phosphorus oxychloride.

-

Coupling: The activated quinazoline is subsequently coupled with a substituted aniline via a nucleophilic aromatic substitution reaction to introduce the side chain.

-

Further Elaboration: Additional synthetic steps are then carried out to complete the synthesis of the final drug molecule.

Role in Signaling Pathways

While this compound itself is not known to be a direct modulator of signaling pathways, its derivatives are potent inhibitors of key signaling molecules, particularly in the context of cancer therapy. The most prominent example is its use in the synthesis of EGFR and HER2 inhibitors.

Signaling Pathway Context: EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Caption: Inhibition of the EGFR signaling pathway by Afatinib.

Derivatives of this compound, such as Afatinib, are designed to bind to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and blocking downstream signaling. This leads to an inhibition of cancer cell proliferation and survival.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of functional groups and the presence of a fluorine atom make it an ideal starting material for the development of potent and selective therapeutic agents. This guide provides a foundational understanding of its properties and applications for researchers and drug development professionals.

References

A Technical Guide to 4-Fluoroanthranilic Acid: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 4-Fluoroanthranilic acid (CAS No. 446-32-2), a key building block in pharmaceutical and chemical synthesis. This document outlines common suppliers, typical purity levels, and the analytical methodologies used for its characterization, offering a valuable resource for procurement and quality control.

Commercial Availability

4-Fluoroanthranilic acid, also known as 2-amino-4-fluorobenzoic acid, is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from grams to kilograms. While some suppliers maintain stock for immediate shipment, others may have lead times of several weeks.[1][2] Pricing varies significantly based on the quantity and purity requested.

Below is a summary of representative commercial suppliers and their offerings.

| Supplier | Available Quantities | Purity | Price (USD) | Stock Status / Lead Time |

| Matrix Scientific | 25 g, 100 g | Not specified | $27.00 (25g), $98.00 (100g) | 3 Pack(s) in stock (25g) |

| Aladdin Scientific | 100 g | min 98% (HPLC) | $103.95 | Inquire |

| GoldBio | 250 g, 500 g, 1 kg | Not specified | $348.00 (250g), $633.00 (500g), $1,164.00 (1kg) | 2-3 Weeks |

| Coompo | 2.5 g, 25 g, 100 g | 98% | $110.00 (2.5g), $275.00 (25g), $675.00 (100g) | Ships next day if in stock |

| Sigma-Aldrich | Not specified | 97% | Inquire | Inquire |

| Tokyo Chemical Industry (TCI) | Not specified | >98.0% (HPLC)(T) | Inquire | Inquire |

Purity and Physicochemical Specifications

Commercially available 4-Fluoroanthranilic acid is generally offered at purities of 97% or higher.[3][4] The most common analytical techniques cited by suppliers for purity determination are High-Performance Liquid Chromatography (HPLC) and titration.[3][5] Gas chromatography (GC) has also been noted as a suitable method for purity assessment, particularly in process development.[6]

Key Physicochemical Properties: [1][4][7]

-

CAS Number: 446-32-2

-

Molecular Formula: C₇H₆FNO₂

-

Molecular Weight: 155.13 g/mol

-

Appearance: White to off-white, orange, or green powder/crystal

-

Melting Point: 192-196 °C

-

Solubility: Soluble in Chloroform, Dichloromethane, DMSO, ethanol, and dimethyl formamide (B127407) (DMF).[4][8]

Summary of Purity Specifications from Suppliers:

| Supplier / Source | Stated Purity | Analytical Method |

| Aladdin Scientific | min 98%[3] | HPLC[3] |

| Coompo | 98%[4] | Not specified |

| Sigma-Aldrich | 97% | Not specified |

| Tokyo Chemical Industry (TCI) | >98.0% | HPLC, Titration |

| Chem-Impex (for 3-Fluoro isomer) | ≥ 98% | Titration[5] |

| Patent WO2003095417A1 | >95%, typically >97%[6] | Gas Chromatography[6] |

Analytical Methodologies

Accurate determination of purity is critical for ensuring the quality and consistency of 4-Fluoroanthranilic acid used in research and development. The following sections provide generalized experimental protocols for the primary analytical techniques used. These protocols are intended as a starting point and may require optimization for specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile and thermally sensitive compounds like 4-Fluoroanthranilic acid. It separates the main component from its impurities, allowing for quantification.

Example Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol (B129727) and a pH 3 phosphate (B84403) buffer (e.g., 35:65 v/v).[9] The exact ratio may require optimization. Filter and degas the mobile phase before use.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 4-Fluoroanthranilic acid in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for calibration.

-

Sample Preparation: Accurately weigh and dissolve the 4-Fluoroanthranilic acid sample to be tested in the mobile phase to a concentration similar to the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 245 nm or 348 nm (based on UV/Vis data)[8]

-

-

Analysis: Inject the calibration standards followed by the sample solutions. The purity is calculated by comparing the peak area of the 4-Fluoroanthranilic acid in the sample to the total area of all peaks (Area Percent method) or by using the calibration curve for quantification.

Gas Chromatography (GC)

For GC analysis, derivatization is often necessary for acidic compounds to increase their volatility. A common approach is silylation.

Example Protocol:

-

Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a suitable capillary column (e.g., DB-5 or equivalent), and an autosampler.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent.

-

Sample and Standard Preparation (Derivatization):

-

Accurately weigh approximately 10 mg of the 4-Fluoroanthranilic acid sample or reference standard into a vial.

-

Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add 200 µL of the silylating agent (e.g., BSTFA).

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Detector Temperature (FID): 300 °C

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

-

-

Analysis: Inject the derivatized sample. Purity is determined by calculating the area percentage of the derivatized 4-Fluoroanthranilic acid peak relative to the total area of all peaks in the chromatogram.

Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for sourcing and verifying the quality of 4-Fluoroanthranilic acid for research and development purposes.

Caption: A logical workflow for the procurement and quality assessment of 4-Fluoroanthranilic acid.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. goldbio.com [goldbio.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Fluoroanthranilic Acid | 446-32-2 - Coompo [coompo.com]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid - Google Patents [patents.google.com]

- 7. 4-Fluoroanthranilic acid | C7H6FNO2 | CID 2724967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Three-Step Synthesis of 2-Amino-4-fluorobenzoic Acid from 4-Fluorotoluene

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Amino-4-fluorobenzoic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including next-generation EGFR inhibitors like Afatinib.[1] Its structure, featuring an amine, a carboxylic acid, and a fluorine atom, makes it a valuable building block in medicinal chemistry.[2][3] This document provides a detailed, three-step protocol for the synthesis of this compound, starting from the readily available and cost-effective 4-fluorotoluene (B1294773). The synthetic pathway involves nitration of the starting material, followed by oxidation of the methyl group, and concluding with the reduction of the nitro group. This method is designed to be efficient, scalable, and suitable for industrial production due to its use of conventional reactions and mild conditions.[1]

Overall Synthetic Workflow

The synthesis is performed in three sequential steps:

-

Nitration: 4-Fluorotoluene is nitrated to form 4-Fluoro-2-nitrotoluene.

-

Oxidation: The methyl group of 4-Fluoro-2-nitrotoluene is oxidized to a carboxylic acid, yielding 4-Fluoro-2-nitrobenzoic acid.

-

Reduction: The nitro group of 4-Fluoro-2-nitrobenzoic acid is reduced to an amine to produce the final product, this compound.

Caption: Overall three-step synthetic workflow from 4-Fluorotoluene.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Notes |

| 4-Fluorotoluene | 352-32-9 | 110.13 | Starting Material |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Reagent, Dehydrating Agent |

| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | Nitrating Agent |

| Potassium Permanganate (B83412) (KMnO₄) | 7722-64-7 | 158.03 | Oxidizing Agent[4][5][6] |

| Tetrabutylammonium (B224687) Bromide | 1643-19-2 | 322.37 | Phase-Transfer Catalyst[7] |

| Sodium Hydroxide (B78521) (NaOH) | 1310-73-2 | 40.00 | Base |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Acid for workup/pH adjustment |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | Hydrogenation Catalyst[8] |

| Methanol (B129727) (CH₃OH) | 67-56-1 | 32.04 | Solvent |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-nitrotoluene (Nitration)

This protocol outlines the regioselective nitration of 4-fluorotoluene at the ortho-position to the fluorine atom.

Methodology:

-

Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

To the flask, add 4-fluorotoluene and concentrated sulfuric acid.

-

Cool the mixture to between -5°C and 0°C using an ice-salt bath while stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Add the nitrating mixture dropwise to the cooled 4-fluorotoluene solution, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-fluoro-2-nitrotoluene.

Purification: The crude product can be purified by vacuum distillation to obtain a pure yellow oil.

Step 2: Synthesis of 4-Fluoro-2-nitrobenzoic acid (Oxidation)

This step involves the oxidation of the methyl group of the intermediate product to a carboxylic acid using potassium permanganate.[9]

Caption: Experimental workflow for the oxidation of 4-Fluoro-2-nitrotoluene.

Methodology:

-

Charge a round-bottom flask with 4-fluoro-2-nitrotoluene, 1N sodium hydroxide solution, and a phase-transfer catalyst such as tetrabutylammonium bromide.[7]

-

Add an initial portion of potassium permanganate (KMnO₄) to the mixture while stirring at room temperature.

-

Heat the reaction mixture to 95°C. The color will change as MnO₂ is formed.

-

Add additional portions of KMnO₄ incrementally over 2-3 hours to maintain the reaction.[7]

-

Continue stirring at 95°C for an additional 8-10 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Acidify the filtrate to pH 2 by slowly adding concentrated hydrochloric acid. A precipitate will form.[7]

-

Collect the off-white precipitate of 4-fluoro-2-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).

Step 3: Synthesis of this compound (Reduction)

The final step is the selective reduction of the nitro group to an amine via catalytic hydrogenation. This method is generally high-yielding and produces a clean product.[8]

Methodology:

-

Set up a hydrogenation apparatus. A Parr shaker or a flask with a hydrogen balloon is suitable.

-

In the reaction vessel, dissolve 4-fluoro-2-nitrobenzoic acid in a suitable solvent, such as methanol or ethanol.[10]

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel, evacuate the air, and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen (typically 40-50 psi or as specified by the equipment) and begin vigorous stirring or shaking.[10][11]

-

The reaction is typically exothermic. Maintain the temperature around 25-40°C.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is usually complete within 4-8 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

Purification: The product is often of high purity after filtration and solvent removal. If necessary, it can be recrystallized from toluene (B28343) or an ethanol/water mixture to yield pure crystals.[10]

Results: Summary of Synthesis

The following table summarizes the expected outcomes for each step of the synthesis. Yields and purity are representative and may vary based on reaction scale and optimization.

| Step | Starting Material | Product | Typical Yield (%) | Purity (HPLC) | Melting Point (°C) |

| 1. Nitration | 4-Fluorotoluene | 4-Fluoro-2-nitrotoluene | 85-95% | >98% | (Oil) |

| 2. Oxidation | 4-Fluoro-2-nitrotoluene | 4-Fluoro-2-nitrobenzoic acid | 70-80%[7][12] | >99% | 174-176[7] |

| 3. Reduction | 4-Fluoro-2-nitrobenzoic acid | This compound | 85-95%[10] | >99% | 170-172 |

Safety Precautions

-

Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Nitration Reaction: Nitration reactions are highly exothermic and can run away if not properly controlled. Maintain strict temperature control and add the nitrating mixture slowly.

-

Potassium Permanganate: KMnO₄ is a strong oxidizing agent. Avoid contact with combustible materials.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and purged of air. The Pd/C catalyst can be pyrophoric, especially after use; handle it wet and avoid exposure to air when dry.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. goldbio.com [goldbio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Potassium Permanganate [organic-chemistry.org]

- 7. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 9. innospk.com [innospk.com]

- 10. JPH0586000A - Method for producing this compound - Google Patents [patents.google.com]

- 11. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]

- 12. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]

Application Notes and Protocols for the Industrial Synthesis of 2-Amino-4-fluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-4-fluorobenzoic acid, also known as 4-fluoroanthranilic acid, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structural features, including the fluorine atom, amino group, and carboxylic acid moiety, make it a valuable building block for creating complex molecules with enhanced biological activity and improved pharmacokinetic profiles. This document outlines several industrially viable synthesis routes for this compound, providing detailed experimental protocols, comparative data, and process workflows. The methods described are designed for scalability and industrial application.[3][4]

Synthesis Route 1: From 4-Fluorohalogenobenzoic Acid

This route involves the nitration of a 4-fluorohalogenobenzoic acid followed by catalytic reduction of the resulting 4-fluoro-2-nitrohalogenobenzoic acid.[5] This method is advantageous due to the use of readily available starting materials and high yields.[5]

Logical Relationship of Synthesis Route 1

References

- 1. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid - Google Patents [patents.google.com]

- 2. goldbio.com [goldbio.com]

- 3. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. JPH0586000A - Method for producing this compound - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Amino-4-fluorobenzoic Acid as a Key Intermediate for the Synthesis of Potent Kinase Inhibitor APIs

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluorobenzoic acid is a valuable and versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of targeted cancer therapies. Its unique structural features, including a fluorine atom that can enhance metabolic stability and binding affinity, make it a crucial intermediate for the synthesis of kinase inhibitors.[1] This document provides detailed application notes and experimental protocols for the synthesis of two prominent APIs, Afatinib and Dacomitinib (B1663576), utilizing this compound as a key starting material. Furthermore, it elucidates the mechanism of action of these drugs by visualizing their impact on the EGFR/HER2 signaling pathway.

Introduction

The strategic incorporation of fluorine into drug candidates often leads to improved pharmacokinetic and pharmacodynamic properties.[1] this compound serves as a prime example of a fluorinated intermediate that has enabled the development of potent and selective kinase inhibitors. This document outlines the synthetic routes to Afatinib and Dacomitinib, two irreversible binders of the ErbB family of receptor tyrosine kinases, which are pivotal in the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[1][2]

Synthesis of Active Pharmaceutical Ingredients (APIs)

Synthesis of Afatinib

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The synthesis of Afatinib can be achieved through a multi-step process starting from this compound. A reported three-stage manufacturing process demonstrates an overall isolated yield of 84% for the Afatinib free base.[3][4][5]

Synthetic Workflow for Afatinib:

Caption: General synthetic workflow for Afatinib.

Experimental Protocols:

Step 1: Synthesis of 7-Fluoro-4-quinazolinone

-

Reaction: Cyclization of this compound with formamide (B127407).

-

Procedure: A mixture of this compound and an excess of formamide is heated at high temperature (e.g., 150-180°C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 7-fluoro-4-quinazolinone.

Step 2: Synthesis of 7-Fluoro-6-nitro-4-quinazolinone

-

Reaction: Nitration of 7-Fluoro-4-quinazolinone.

-

Procedure: 7-Fluoro-4-quinazolinone is added portion-wise to a cooled mixture of concentrated sulfuric acid and fuming nitric acid. The mixture is then heated (e.g., 100°C) for a defined period. After cooling, the reaction mixture is carefully poured onto ice, leading to the precipitation of the nitro derivative. The product is filtered, washed with water, and dried. A reported procedure specifies heating 7-fluoroquinazolin-4(3H)-one in a mixture of concentrated H2SO4 and fuming HNO3 at 373 K for 1 hour.[6]

Step 3: Synthesis of 6-Amino-7-fluoro-4-quinazolinone

-

Reaction: Reduction of the nitro group.

-

Procedure: 7-Fluoro-6-nitro-4-quinazolinone is subjected to a reduction reaction. A common method involves catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol. The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the amino compound.